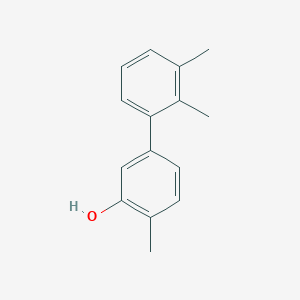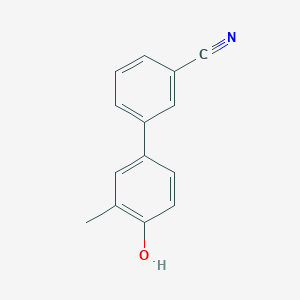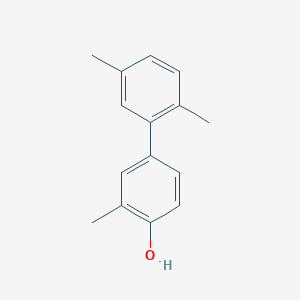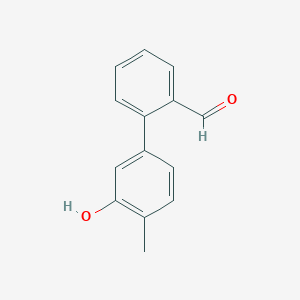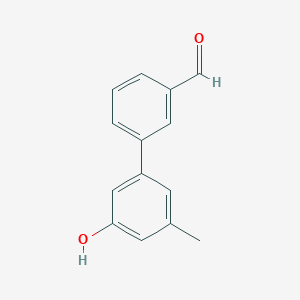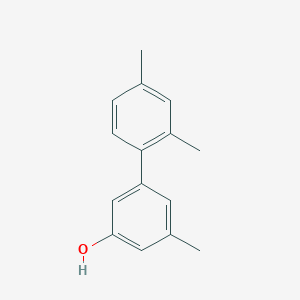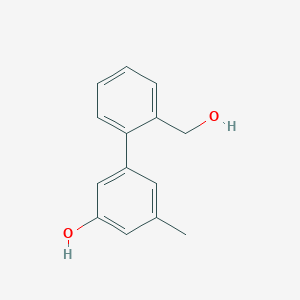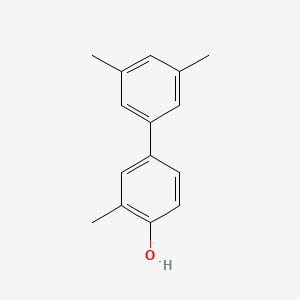
4-(3,5-Dimethylphenyl)-2-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dimethylphenyl)-2-methylphenol, 95% (hereinafter referred to as 4-DMP) is a phenolic compound that has been studied extensively for its biochemical and physiological effects. It is a white crystalline solid with a melting point of 133-135°C, and is soluble in ethanol, methanol, and acetone. 4-DMP is a common component of many plant extracts, and is used in a variety of scientific applications, including as a biochemical and physiological research tool.
Scientific Research Applications
4-DMP has been used in a variety of scientific research applications, including as a biochemical and physiological research tool. It has been used to study the effects of various drugs on the body, as well as to investigate the biochemical and physiological effects of various compounds. In addition, 4-DMP has been used to study the effects of environmental toxins on the body, as well as to study the mechanisms of action of various compounds.
Mechanism of Action
The mechanism of action of 4-DMP is not fully understood, but it is believed to act as a pro-oxidant, which means that it increases the amount of oxygen available to cells. This increased availability of oxygen can lead to a number of biochemical and physiological effects, such as increased energy production and improved cell function. In addition, 4-DMP can also act as an antioxidant, which means that it can reduce the amount of free radicals in the body, thus reducing oxidative damage.
Biochemical and Physiological Effects
4-DMP has been shown to have a number of biochemical and physiological effects on the body. The most notable of these effects are its ability to increase the amount of oxygen available to cells, which can lead to increased energy production and improved cell function. In addition, 4-DMP has been shown to reduce oxidative damage and inflammation, and to have anti-cancer and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
The use of 4-DMP in lab experiments has a number of advantages and limitations. One of the main advantages is that it is relatively easy to obtain and use in experiments. In addition, 4-DMP is highly stable and has a low toxicity, making it safe for use in laboratory settings. However, one of the main limitations of 4-DMP is that it is not very soluble in water, which can make it difficult to use in some experiments.
Future Directions
The future of 4-DMP research is promising, as there are a number of potential applications for this compound. One potential application is in the development of new drugs and therapies, as 4-DMP has been shown to have anti-cancer and anti-inflammatory properties. In addition, 4-DMP could be used in the development of new diagnostic tools, as its pro-oxidant and antioxidant properties could be used to detect and measure the levels of various compounds in the body. Finally, 4-DMP could be used to study the effects of environmental toxins on the body, as well as to investigate the mechanisms of action of various compounds.
Synthesis Methods
The synthesis of 4-DMP typically involves the reaction of 3,5-dimethylphenol with 2-methylphenol in an acidic medium. This reaction is typically carried out in aqueous solution at room temperature and is catalyzed by an acid, such as hydrochloric acid. The reaction is complete when the desired product is obtained in high yields.
properties
IUPAC Name |
4-(3,5-dimethylphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-10-6-11(2)8-14(7-10)13-4-5-15(16)12(3)9-13/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAJCDOWDGXCOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=C(C=C2)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683718 |
Source


|
| Record name | 3,3',5'-Trimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261945-91-8 |
Source


|
| Record name | 3,3',5'-Trimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


